5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a potent inhibitor of the coagulation enzyme Factor Xa (FXa). It has been identified as a promising target for anticoagulant therapy . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Scientific Research Applications
Synthesis and Characterization
A series of novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety has been synthesized, demonstrating the compound's utility as a precursor in the development of potential anticancer agents. These compounds were characterized by spectral analyses and evaluated for cytotoxicity against several cell lines, highlighting the compound's role in medicinal chemistry research (Adimule et al., 2014).
Anticancer Evaluation
Research on related oxadiazole derivatives has shown significant potential for anticancer activity. For instance, compounds have been synthesized for evaluation against various cancer cell lines, with some showing moderate to significant activity, suggesting the structural relevance of the 5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide scaffold in cancer research (Salahuddin et al., 2014).
Antimicrobial and Antifungal Activities
The compound's framework has been utilized in synthesizing new molecules with promising antimicrobial and antifungal properties. For example, a series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety demonstrated good nematocidal activity against Bursaphelenchus xylophilus, indicating its potential in developing nematicides (Liu et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the blood coagulation enzyme factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, showing competitive inhibition . The compound’s design and synthesis were based on the X-ray crystal structure of FXa and its inhibitor rivaroxaban .
Biochemical Pathways
The compound affects the blood coagulation pathway by inhibiting FXa . This inhibition reduces thrombin generation, indirectly inhibiting platelet aggregation . The compound also inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Pharmacokinetics
The compound is a highly potent, selective, direct, and orally bioavailable FXa inhibitor with excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles . It has good bioavailability, low clearance, and a small volume of distribution . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The compound’s action results in a reduction in thrombin generation , which in turn leads to an indirect inhibition of platelet aggregation . This makes it a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems .
Properties
IUPAC Name |
5-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-20-9-5-3-2-4-8(9)13-17-18-14(21-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTKRKGFRQCERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.